4-Amino-6-(2-fluorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Overview
Description
4-Amino-6-(2-fluorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a fluorophenyl group, which can enhance its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(2-fluorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluorobenzonitrile with thiourea under basic conditions to form the triazine ring. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the temperature is maintained around 80-100°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(2-fluorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides can be used as oxidizing agents.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst can be used for reduction.
Substitution: Halogenated compounds or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Amino-6-(2-fluorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-Amino-6-(2-fluorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The triazine ring can interact with nucleophilic sites in biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-6-(2-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
- 4-Amino-6-(2-bromophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
- 4-Amino-6-(2-methylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Uniqueness
The presence of the fluorophenyl group in 4-Amino-6-(2-fluorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol makes it unique compared to its analogs. Fluorine atoms can significantly influence the biological activity, metabolic stability, and lipophilicity of the compound, making it a valuable candidate for drug development and other applications.
Properties
IUPAC Name |
4-amino-2-(2-fluorophenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4S/c10-6-4-2-1-3-5(6)7-12-8(11)14-9(15)13-7/h1-4,7H,(H4,11,12,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZLYGDJORBFBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2NC(=S)NC(=N2)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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